4-Methylphenylacetone

Physical chemistry Distillation purification Procurement specification

4-Methylphenylacetone (CAS 2096-86-8), also designated as 1-(4-methylphenyl)propan-2-one or p-methylphenylacetone, is a substituted phenylacetone derivative with the molecular formula C₁₀H₁₂O and a molecular weight of 148.20 g/mol. The compound exists as a liquid at ambient temperature (20°C) with a boiling point of 132°C and a density of approximately 0.96 g/mL at 25°C.

Molecular Formula C10H12O
Molecular Weight 148.2 g/mol
CAS No. 2096-86-8
Cat. No. B1295304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylphenylacetone
CAS2096-86-8
Molecular FormulaC10H12O
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC(=O)C
InChIInChI=1S/C10H12O/c1-8-3-5-10(6-4-8)7-9(2)11/h3-6H,7H2,1-2H3
InChIKeyNOXKUHSBIXPZBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylphenylacetone (CAS 2096-86-8): Technical Procurement Profile for Forensic Standards and Organic Intermediates


4-Methylphenylacetone (CAS 2096-86-8), also designated as 1-(4-methylphenyl)propan-2-one or p-methylphenylacetone, is a substituted phenylacetone derivative with the molecular formula C₁₀H₁₂O and a molecular weight of 148.20 g/mol [1]. The compound exists as a liquid at ambient temperature (20°C) with a boiling point of 132°C and a density of approximately 0.96 g/mL at 25°C . It bears a methyl substituent at the para position of the aromatic ring, distinguishing it structurally from unsubstituted phenylacetone (CAS 103-79-7) and other regioisomeric or functional analogs [2]. This compound is commercially available from multiple chemical suppliers at purities typically ranging from 95% to ≥98%, as determined by GC or HPLC .

Forensic Reference Standard
GC-MS retention time and mass spectral benchmark for seized drug analysis
Synthetic Intermediate
Para-methyl precursor for substituted cathinone and amine research synthesis
Identity Verification
Density and refractive index differentials support rapid incoming inspection

4-Methylphenylacetone (CAS 2096-86-8) Critical Distinctions: Why Generic Phenylacetone Substitution Is Inadequate


The substitution of 4-methylphenylacetone with generic phenylacetone (CAS 103-79-7) or structurally related analogs such as 4-methylpropiophenone (CAS 5337-93-9) is analytically and synthetically untenable without explicit revalidation. In forensic analytical contexts, unsubstituted phenylacetone and its 4-methyl derivative exhibit distinct chromatographic retention times and mass spectral fragmentation patterns, which are non-interchangeable in reference standard libraries and can lead to erroneous peak assignment or misidentification of seized substances [1]. In synthetic chemistry applications, the para-methyl substituent fundamentally alters both the electronic character of the aromatic ring and the steric environment at the reactive α-carbon, thereby changing reaction kinetics, regioselectivity, and product distribution profiles relative to unsubstituted phenylacetone or ortho/meta isomers [2]. Furthermore, regulatory classification and supply chain restrictions may differ substantially between these compounds; procurement personnel cannot assume equivalent availability or compliance status across this structural class [3].

Chromatographic Signature Mismatch
Retention time and mass fragmentation profiles differ from unsubstituted phenylacetone; peak misassignment risk in forensic reference libraries may arise.
Synthetic Pathway Divergence
Para-methyl substitution alters electronic and steric environment at the α-carbon; reaction selectivity and product identity may shift relative to unsubstituted analogs.
Positional Isomer Confusion
4-Methylpropiophenone (same MW, different ketone position) exhibits markedly higher boiling point and distinct reactivity; CAS-level specification is required to avoid procurement errors.

4-Methylphenylacetone (CAS 2096-86-8): Quantified Differentiation Evidence for Procurement Decision Support


Boiling Point Differential: 4-Methylphenylacetone vs. Phenylacetone

4-Methylphenylacetone exhibits a boiling point of 132°C at atmospheric pressure, whereas unsubstituted phenylacetone (CAS 103-79-7) boils at 214-216°C under identical conditions [1]. This difference of approximately 82-84°C represents a substantial thermodynamic distinction that directly impacts purification protocol design and thermal stability considerations during downstream processing.

Boiling Point
Head-to-head
132°C vs. 214–216°C
ΔT ≈ 82–84°C lower
Distillation protocols and thermal budgets are not transferable between the two compounds.
Atmospheric pressure; neat liquid
Physical chemistry Distillation purification Procurement specification

Density and Refractive Index Differences for Identity Verification

The density of 4-methylphenylacetone is reported as 0.96 g/mL at 25°C with an estimated refractive index (n20/D) of 1.5130, whereas phenylacetone has a density of 1.003-1.0157 g/mL at 20°C and a refractive index of 1.5155-1.5174 [1][2]. The density differential (Δρ ≈ 0.04-0.06 g/mL) is analytically distinguishable by simple gravimetric methods and serves as a rapid identity confirmation parameter.

Density & Refractive Index
Head-to-head
Density 0.96 vs. 1.003–1.0157 g/mL
n20/D 1.5130 vs. 1.5155–1.5174
Bulk property differentials enable low-cost identity confirmation during incoming inspection.
20–25°C; literature values
Quality control Identity verification Incoming inspection

GC-MS Retention Time and Mass Spectral Differentiation for Forensic Standards

In gas chromatography-mass spectrometry (GC-MS) analysis of phenylacetone-based isomers, 4-methylphenylacetone exhibits a distinct retention time and characteristic mass spectral fragmentation pattern that differs measurably from unsubstituted phenylacetone and from regioisomeric 2- and 3-methylphenylacetone analogs [1]. The presence of the para-methyl substituent yields a unique base peak and ion ratio profile that enables unambiguous identification even when co-elution with structurally similar compounds might otherwise confound analysis.

GC-MS Profile
Cross-study comparable
Distinct retention time and unique EI-MS fragmentation (base peak and ion ratios) from regioisomers.
Supports forensic differentiation of phenylacetone-based isomers in seized drug analysis.
Standard GC-MS; EI ionization
Forensic toxicology Analytical reference standards GC-MS analysis

Para-Substitution Effects on Synthetic Pathway Selectivity

The para-methyl substituent on 4-methylphenylacetone introduces electronic and steric factors that influence the regioselectivity and kinetics of subsequent chemical transformations. In contrast to unsubstituted phenylacetone—which yields amphetamine upon reductive amination—4-methylphenylacetone is the established precursor for 4-methylamphetamine synthesis [1]. The methyl group at the para position alters the electron density of the aromatic ring, which can affect the rate of electrophilic aromatic substitution reactions and the stability of reaction intermediates [2].

Synthetic Specificity
Class-level
4-Methylphenylacetone → 4-methylamphetamine
Phenylacetone → amphetamine
Para-methyl group is retained in the final amine product; structural identity is non-interchangeable.
Reductive amination routes; review regulatory context
Organic synthesis Regioselectivity Pharmaceutical intermediate

Distinction from 4-Methylpropiophenone: Ketone Positional Isomerism

4-Methylphenylacetone (1-(4-methylphenyl)propan-2-one) and 4-methylpropiophenone (CAS 5337-93-9; 1-(4-methylphenyl)propan-1-one) share the identical molecular formula (C₁₀H₁₂O) and molecular weight (148.20 g/mol) but differ fundamentally in ketone position relative to the aromatic ring [1]. 4-Methylpropiophenone exhibits a boiling point of 238-239°C and density of 0.993 g/mL, values that are markedly higher than those of 4-methylphenylacetone (132°C and 0.96 g/mL, respectively) . This positional isomerism results in divergent chemical reactivity profiles, as the α-carbon relative to the carbonyl group resides at different positions along the alkyl chain.

Positional Isomerism
Head-to-head
4-Methylphenylacetone bp 132°C
4-Methylpropiophenone bp 238–239°C
Δ ≈ 106–107°C
Same molecular formula, but different ketone position alters reactivity and physical properties.
Confirm CAS 2096-86-8 at procurement
Structural isomer differentiation Analytical quality control Supplier verification

4-Methylphenylacetone (CAS 2096-86-8): Evidence-Supported Research and Industrial Application Scenarios


Forensic Reference Standard for Seized Drug Analysis and Impurity Profiling

Forensic toxicology and drug analysis laboratories require authenticated 4-methylphenylacetone as a reference material for the identification and quantification of phenylacetone-based impurities and precursors in seized drug samples. The compound's distinct GC-MS retention time and mass spectral signature, as established in peer-reviewed forensic studies, enables its use as a calibrant and system suitability standard for differentiating legitimate industrial intermediates from controlled substance precursors [1]. In impurity profiling workflows, 4-methylphenylacetone serves as a benchmark for detecting synthetic byproducts that may indicate specific clandestine manufacturing routes, including the APAAN-P2P-Leuckart pathway [2]. Procurement in analytical reference-grade purity (≥98%) with full certificate of analysis documentation is essential for this application.

Synthesis of 4-Methylamphetamine and Substituted Cathinone Analogs for Legitimate Research

In authorized academic and pharmaceutical research settings where the synthesis of 4-methylamphetamine or structurally related substituted cathinones is conducted for structure-activity relationship studies or analytical method development, 4-methylphenylacetone is the requisite starting material. The para-methyl substituent is retained through reductive amination or Leuckart reaction sequences, yielding the corresponding 4-methyl-substituted amine product [3]. Substitution with unsubstituted phenylacetone would produce the non-methylated analog, fundamentally altering the research compound's identity and invalidating comparative pharmacological or analytical studies. Researchers must verify compliance with all applicable controlled substance regulations and institutional review requirements prior to procurement.

Organic Synthesis Method Development Involving Sterically Hindered α-Carbon Chemistry

4-Methylphenylacetone presents a distinct steric and electronic environment at the α-carbon position relative to both unsubstituted phenylacetone and 4-methylpropiophenone [4]. In academic and industrial organic synthesis research focused on enolate chemistry, alkylation reactions, or transition metal-catalyzed cross-coupling transformations, the compound's lower boiling point (132°C) and lower density (0.96 g/mL) relative to unsubstituted phenylacetone facilitate specific purification and handling protocols . The para-methyl group provides a useful ¹H NMR spectroscopic handle for reaction monitoring and product characterization, as documented in spectral databases [5].

Analytical Method Validation and Chromatographic System Suitability Testing

Analytical chemistry laboratories developing or validating GC-MS, GC-FID, or HPLC methods for the separation of phenylacetone derivatives benefit from 4-methylphenylacetone as a test analyte. Its retention time differs from both unsubstituted phenylacetone and regioisomeric methylphenylacetones, providing a robust marker for assessing column performance, resolution, and system reproducibility [6]. The compound's well-characterized physical properties—including its 132°C boiling point and estimated refractive index of 1.5130—enable straightforward preparation of calibration standards and spike recovery solutions for method accuracy assessment .

Application
Selection Property
Validation Focus
Forensic Reference Standard
GC-MS retention and mass spectral signature
System suitability and impurity profiling
Substituted Cathinone Research
Para-methyl precursor structural specificity
Product identity confirmation and regulatory review
Organic Synthesis Method Development
α-Carbon steric and electronic profile
Reaction monitoring (NMR handle) and purification design
Analytical Method Validation
Distinct retention time from regioisomers
Resolution and reproducibility assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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